molecular formula C14H17FN2 B1485568 1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole CAS No. 2098013-89-7

1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole

Cat. No.: B1485568
CAS No.: 2098013-89-7
M. Wt: 232.3 g/mol
InChI Key: QFGIFNYBEMSSEE-UHFFFAOYSA-N
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Description

1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound features a fluorinated cyclopentyl group, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Fluorocyclopentyl Intermediate: The cyclopentyl ring is fluorinated using a fluorinating agent such as Selectfluor.

    Alkylation: The fluorocyclopentyl intermediate is then alkylated with a suitable alkylating agent to introduce the methyl group.

    Cyclization: The alkylated intermediate undergoes cyclization with an appropriate benzodiazole precursor under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazoles with various functional groups.

Scientific Research Applications

1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The fluorinated cyclopentyl group can enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1-chlorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole
  • 1-[(1-bromocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole
  • 1-[(1-hydroxycyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole

Uniqueness

1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable candidate for various applications.

Properties

IUPAC Name

1-[(1-fluorocyclopentyl)methyl]-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2/c1-11-16-12-6-2-3-7-13(12)17(11)10-14(15)8-4-5-9-14/h2-3,6-7H,4-5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGIFNYBEMSSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3(CCCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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